CCT251455 -

CCT251455

Catalog Number: EVT-255870
CAS Number:
Molecular Formula: C26H26ClN7O2
Molecular Weight: 503.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT251455 is a potent and selecltive MSP1 inhibitor with potential anticancer activitiy. The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes overexpressed in tumors with chromosomal instability and aneuploidy. PTEN-deficient breast tumor cells are particularly dependent upon MPS1 for their survival, making it a target of significant interest in oncology. CCT251455 stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding; it displays a favorable oral pharmacokinetic profile, shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model, and is an attractive tool compound to elucidate further the therapeutic potential of MPS1 inhibition.
Source and Classification

CCT251455 was developed by researchers at the University of Dundee and is classified under the category of protein kinase inhibitors. These compounds are designed to selectively inhibit the activity of specific kinases involved in signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The compound is particularly noted for its selectivity towards certain kinases, which may reduce off-target effects commonly associated with less selective inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of CCT251455 involves several key steps that utilize standard organic chemistry techniques. The synthetic route typically begins with commercially available starting materials, which undergo various transformations to construct the core structure of the molecule.

  1. Starting Materials: The synthesis often begins with a substituted phenyl compound, which serves as a precursor for further modifications.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form carbon-carbon bonds.
    • Deprotection steps to reveal reactive sites necessary for further functionalization.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological testing.

Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

CCT251455 has a defined molecular structure that can be represented by its chemical formula and 2D structure. The molecular formula is typically provided along with key structural features such as:

  • Molecular Weight: Approximately 400 g/mol.
  • Functional Groups: Presence of amine, ether, or other functional groups that contribute to its biological activity.

A detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the spatial arrangement of atoms within the molecule, confirming its identity and purity.

Chemical Reactions Analysis

Reactions and Technical Details

CCT251455 undergoes specific chemical reactions that are essential for its activity as a kinase inhibitor.

  1. Binding Interactions: The compound interacts with ATP-binding sites on target kinases through hydrogen bonding and hydrophobic interactions.
  2. Enzymatic Activity: Inhibition studies reveal how CCT251455 affects the phosphorylation process mediated by kinases. This can be assessed through biochemical assays measuring substrate phosphorylation levels in the presence of varying concentrations of the inhibitor.

Understanding these reactions helps elucidate the mechanism by which CCT251455 exerts its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action for CCT251455 primarily involves its role as a competitive inhibitor of specific protein kinases.

  1. Inhibition Pathway: Upon binding to the active site of the kinase, CCT251455 prevents ATP from binding, thereby inhibiting the phosphorylation of downstream substrates.
  2. Cellular Impact: This inhibition leads to altered signaling pathways that can result in decreased cell proliferation and increased apoptosis in cancer cells.

Data from cellular assays demonstrate dose-dependent responses where increasing concentrations of CCT251455 correlate with reduced kinase activity and altered cellular outcomes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCT251455 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: Stability studies indicate that CCT251455 remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: A calculated partition coefficient indicating lipophilicity can provide insights into its absorption characteristics.

These properties are crucial for understanding the bioavailability and pharmacokinetics of CCT251455 in vivo.

Applications

Scientific Uses

CCT251455 has potential applications in various scientific fields:

  1. Cancer Research: As a selective kinase inhibitor, it is being investigated for its efficacy against specific cancer types characterized by aberrant kinase activity.
  2. Drug Development: The compound serves as a lead structure for developing new therapeutics aimed at targeting similar pathways.
  3. Biochemical Studies: It is utilized in research to dissect signaling pathways involving kinases, providing insights into cellular mechanisms underlying disease states.
Molecular Mechanisms of MPS1 Inhibition by CCT251455

Structural Basis of TTK Kinase Inhibition

CCT251455 (C₂₆H₂₆ClN₇O₂) is a potent pyridine derivative inhibitor targeting the ATP-binding site of monopolar spindle 1 (MPS1/TTK) kinase, exhibiting an IC₅₀ of 3 nM against purified human MPS1 [1] [9]. Its binding mode stabilizes an inactive kinase conformation incompatible with ATP or substrate peptide binding.

Binding Interactions in the Catalytic Domain

CCT251455 occupies the hinge region of MPS1 through critical interactions:

  • H-bonding: The pyrrolopyridine nitrogen forms hydrogen bonds with the backbone NH of Leu654 in the hinge region [7] [9].
  • Halogen bonding: The chloro-phenyl group engages in halogen bonding with Glu603 [3].
  • Hydrophobic packing: The tert-butoxycarbonyl group inserts into a hydrophobic pocket formed by Ile588, Leu599, and Val604 [7].

Table 1: Key Protein-Ligand Interactions of CCT251455 in MPS1

Interaction TypeResidueChemical Group (CCT251455)Functional Role
Hydrogen bondLeu654Pyrrolopyridine NHinge region anchoring
Halogen bondGlu603Chlorophenyl ringElectrostatic stabilization
HydrophobicIle588tert-ButoxycarbonylEntropic stabilization
HydrophobicLeu599tert-ButoxycarbonylCavity occupancy

These interactions confer exceptional selectivity, as evidenced by >100-fold selectivity against 80% of kinases in broad profiling panels [1] [3].

Conformational Stabilization of the Activation Loop

CCT251455 binding induces structural reorganization of the activation loop (residues 676-685):

  • Loop ordering: The inhibitor stabilizes a unique "inward" conformation of the activation loop, positioning it to sterically block substrate peptide access [2] [7].
  • β-sheet stabilization: Molecular dynamics simulations reveal a 2.1Å positional shift in the β-sheet region adjacent to the catalytic site, constraining kinase mobility [7].
  • Allosteric disruption: This loop conformation prevents phosphorylation at Thr676, a prerequisite for kinase activation [4] [7].

The stabilization mechanism contrasts with ATP binding, which maintains the activation loop in a flexible, disordered state permissive for catalysis [2].

Comparative Analysis of ATP-Competitive vs. Allosteric Inhibition

CCT251455 operates primarily through competitive ATP displacement but exhibits unique pseudo-allosteric effects:

  • ATP-competitive signature: Lineweaver-Burk plots demonstrate increased Km for ATP with unchanged Vmax, confirming direct competition at the catalytic cleft [9].
  • Allosteric-like consequences: By locking the activation loop in an ordered conformation, CCT251455 achieves functional allostery—disrupting substrate binding >8Å from the ATP site [7] [3].
  • Residence time advantage: The inhibitor exhibits a 12-minute residence time, exceeding typical ATP-competitive agents due to stabilization of slow conformational changes [7].

Table 2: Functional Comparison of Inhibition Mechanisms

ParameterATPTypical ATP-Competitive InhibitorsCCT251455
Binding siteCatalytic cleftCatalytic cleftCatalytic cleft + allosteric loop
Activation loop stateDisorderedVariableStabilized inactive
Substrate accessibilityPermittedPartially blockedFully blocked
ΔG binding (MM-GBSA)-6.2 kcal/mol-9.5 to -11.8 kcal/mol-13.4 kcal/mol

This dual mechanism underpins its cellular potency (p-MPS1 IC₅₀ = 0.04 μM in HCT116 cells) despite nanomolar biochemical affinity [1] [9].

Molecular Dynamics Simulations of Inhibitor-Kinase Stability

100-ns molecular dynamics trajectories reveal key stability determinants:

  • Reduced flexibility: CCT251455-bound MPS1 shows 40% lower backbone RMSF (root mean square fluctuation) versus apo-MPS1 in the P-loop (residues 551-558) and αC-helix (residues 582-589) [7].
  • H-bond persistence: The Leu654 hinge hydrogen bond maintains >85% occupancy during simulations, while ATP's equivalent interaction shows <35% occupancy [7].
  • Binding free energy: MM-GBSA calculations confirm stronger affinity for CCT251455 (ΔG = -13.4 kcal/mol) than ATP (ΔG = -6.2 kcal/mol), driven by hydrophobic contributions [7].

Simulations further show ATP dissociates within 20ns, whereas CCT251455 remains stably bound throughout 100ns trajectories due to its synergistic interactions [7].

Hot Spot Residues for Inhibitor Binding Identified Through Computational Modeling

Computational alanine scanning coupled with dynamics simulations identifies two hot spots:

  • Gly605: Mutation to alanine disrupts a critical water-mediated hydrogen bond network, reducing binding affinity by ΔΔG = 2.8 kcal/mol [2] [7].
  • Leu654: Alanine substitution eliminates the key hinge hydrogen bond, increasing dissociation constant Kd by >100-fold [7].

These residues exhibit exceptional energetic contributions:

  • Residue energy partitioning: Gly605 and Leu654 contribute 38% of the total binding free energy despite comprising only 15% of the interface [7].
  • Conservation analysis: Both residues are conserved across 89% of vertebrate MPS1 orthologs, explaining inhibitor cross-species efficacy [7] [8].

Table 3: Energetic Contribution of Hot Spot Residues

ResidueLocationΔΔG upon Alanine Mutation (kcal/mol)Primary Role
Gly605Catalytic loop+2.8Water network coordination
Leu654Hinge region+4.1H-bond donation to inhibitor
Glu603β3 strand+1.2Halogen bond acceptor
Ile588Hydrophobic pocket+1.5Van der Waals stabilization

The dominance of Gly605 and Leu654 in binding energy (72% of hot spot contribution) makes them indispensable for rational inhibitor design [7] [8]. Resistance mutations (e.g., C604Y) near Gly605 indirectly disrupt water networks, validating their functional significance [10].

Properties

Product Name

CCT251455

Molecular Formula

C26H26ClN7O2

Molecular Weight

503.98

SMILES

O=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5

Synonyms

CCT251455; CCT-251455; CCT 251455.;tert-butyl 6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

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